Piribedil dihydrochloride

Description

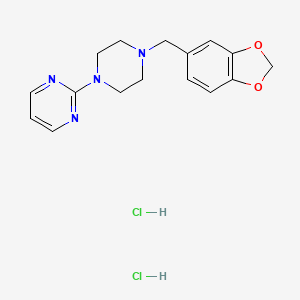

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2.2ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;;/h1-5,10H,6-9,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXWEVPOJXPWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Piribedil as a non-ergot dopamine D2/D3-selective agonist

An In-depth Technical Guide to Piribedil: A Non-Ergot D2/D3-Selective Dopamine Agonist

Abstract

Piribedil is a non-ergoline piperazine derivative that primarily functions as a selective partial agonist for dopamine D2 and D3 receptors.[1][2] It is utilized in the management of Parkinson's disease (PD), both as an initial monotherapy and as an adjunct to levodopa therapy.[2][3] Distinct from many other dopamine agonists, Piribedil also exhibits antagonist properties at α2-adrenergic receptors, a mechanism that may contribute to its effects on non-motor symptoms such as cognition and alertness.[4][5] This dual action provides a unique pharmacological profile.[6] This document provides a comprehensive technical overview of Piribedil, detailing its pharmacodynamics, pharmacokinetic profile, clinical efficacy, and the experimental methodologies used to characterize its activity.

Pharmacodynamics and Mechanism of Action

Piribedil's therapeutic effects in Parkinson's disease are primarily attributed to its ability to stimulate postsynaptic dopamine D2 and D3 receptors in the brain, thereby compensating for the dopamine deficiency characteristic of the disease.[4][6] As a partial agonist, it may offer a sufficient therapeutic effect on supersensitive dopamine receptors in the dopamine-depleted striatum of PD patients, while potentially reducing the risk of overstimulation in other brain regions.[5]

Receptor Binding Profile

Piribedil and its active metabolite, S584, demonstrate a binding preference for D3 receptors over D2 receptors.[1][7] The drug has minimal to negligible affinity for serotonergic, cholinergic, and histaminergic receptors.[1][2] Its unique profile is further characterized by its antagonism of α2-adrenergic receptors.[5]

Table 1: Piribedil Receptor Binding Affinities (Ki)

| Receptor Subtype | Binding Affinity (Ki) | Receptor Type | Reference |

|---|---|---|---|

| Dopamine D2 | 1.3 x 10⁻⁷ mol/L (130 nM) | G-protein coupled receptor (GPCR) | [7] |

| Dopamine D3 | 2.4 x 10⁻⁷ mol/L (240 nM) | G-protein coupled receptor (GPCR) | [7] |

| α2-Adrenergic | Antagonist properties | G-protein coupled receptor (GPCR) |[1][4][5] |

Signaling Pathways

As a D2-like receptor agonist, Piribedil couples to Gαi/o proteins. This interaction inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] This signaling cascade is central to the modulation of neuronal excitability in dopaminergic pathways.[10]

Simultaneously, Piribedil's antagonism at presynaptic α2-adrenergic autoreceptors blocks the negative feedback mechanism for norepinephrine release. This results in increased noradrenergic transmission, which may contribute to improvements in cognitive function and alertness.[4][5]

Pharmacokinetics

Piribedil is rapidly absorbed following oral administration.[11] It undergoes extensive first-pass metabolism, primarily through demethylation, p-hydroxylation, and N-oxidation, resulting in several metabolites, including one that is pharmacologically active.[12]

Table 2: Pharmacokinetic Parameters of Piribedil

| Parameter | Value | Reference |

|---|---|---|

| Absorption | ||

| Time to Peak Plasma (Tmax) | 1 hour | [11][13] |

| Metabolism | Extensive hepatic first-pass metabolism | [12] |

| Excretion | ||

| Renal (as metabolites) | 68% | [13] |

| Biliary | 25% | [13] |

| Elimination Half-Life | Biphasic: 1.7 hours (1st phase), 6.9 hours (2nd phase) | [13] |

| | Approx. 20 hours (likely sustained-release formulation) |[7] |

Clinical Efficacy

Clinical trials have established Piribedil's efficacy in improving motor function in patients with Parkinson's disease. It has been shown to be effective as both a monotherapy in early-stage PD and as an adjunct to levodopa in more advanced stages.[2]

Monotherapy in Early Parkinson's Disease

The REGAIN study, a 7-month, double-blind, placebo-controlled trial, demonstrated the efficacy of Piribedil (150-300 mg/day) in patients with early PD.[14]

Table 3: Efficacy of Piribedil Monotherapy in Early PD (REGAIN Study)

| Outcome Measure | Piribedil Group | Placebo Group | P-value | Reference |

|---|---|---|---|---|

| Change in UPDRS Part III Score | -4.9 points | +2.6 points | < 0.0001 | [14] |

| Responder Rate (>30% UPDRS III improvement) | 42% | 14% | < 0.001 | [14] |

| Change in UPDRS Part II Score | -1.2 points | +1.5 points | < 0.0001 |[14] |

Combination Therapy with Levodopa

Piribedil has been shown to significantly improve motor symptoms when used in combination with levodopa in patients who are not optimally controlled by levodopa alone.[15][16]

Table 4: Efficacy of Piribedil as Adjunct to Levodopa

| Study / Outcome | Piribedil + Levodopa | Placebo + Levodopa | P-value | Reference |

|---|---|---|---|---|

| Ziegler et al. (2003) | ||||

| Responder Rate (4 months) | 56.4% | 37.7% | 0.040 | [16] |

| Responder Rate (6 months) | 61.8% | 39.6% | 0.020 | [16] |

| UPDRS III Change (6 months) | -10.0 points | -6.7 points | 0.037 | [16] |

| Meta-Analysis (Lu et al., 2017) | ||||

| Pooled Relative Risk (RR) for Clinical Efficacy | 1.29 (95% CI: 1.18-1.41) | Control | 0.0004 | [15] |

| Standard Mean Difference (SMD) for UPDRS Score Change | -0.41 (95% CI: -0.75 to -0.06) | Control | - |[15] |

Detailed Experimental Protocols

Protocol: Radioligand Binding Assay for D2/D3 Receptor Affinity

This protocol outlines a method for determining the binding affinity (Ki) of Piribedil for dopamine D2/D3 receptors using a competitive radioligand binding assay.

-

Tissue/Cell Preparation:

-

Prepare cell membranes from a stable cell line expressing human recombinant D2 or D3 receptors (e.g., CHO or HEK293 cells).[17]

-

Alternatively, prepare synaptic membrane fractions from rodent striatal tissue.

-

Homogenize the cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Incubation:

-

In a 96-well plate, combine the prepared membranes (e.g., 20 µg protein/well), a specific radioligand, and varying concentrations of Piribedil.

-

Radioligand: Use a D2/D3 antagonist radioligand such as [³H]Spiperone (e.g., 1-2 nM) or [³H]Raclopride (e.g., 2 nM).[17][18]

-

Competitor: Add Piribedil across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) to generate a competition curve.

-

Total Binding: Include wells with membranes and radioligand only.

-

Non-specific Binding (NSB): Include wells with membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol or Sulpiride) to saturate all specific binding sites.[17][18]

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 120 minutes).[17]

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the Piribedil concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of Piribedil that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol: In Vivo Microdialysis for Extracellular Dopamine

This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine concentrations in the striatum of a freely moving rodent following Piribedil administration.[19][20]

-

Surgical Preparation:

-

Anesthetize the animal (e.g., a rat or mouse) and place it in a stereotaxic frame.[19]

-

Surgically expose the skull and drill a small burr hole over the target brain region (e.g., the striatum).

-

Implant a guide cannula stereotaxically to the correct coordinates and secure it with dental cement. Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, place the animal in a microdialysis bowl, allowing free movement.

-

Insert a microdialysis probe (with a semi-permeable membrane of a specific length, e.g., 1-4 mm) through the guide cannula into the striatum.[19]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.[19][20]

-

Allow the system to equilibrate for 60-90 minutes.

-

-

Sample Collection:

-

Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least one hour to establish a stable baseline of extracellular dopamine.[19]

-

Administer Piribedil (or vehicle control) via the desired route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 2-3 hours) to monitor drug-induced changes.

-

Immediately analyze samples or add a stabilizing agent and store them at -80°C.

-

-

Neurochemical Analysis:

-

Inject the dialysate samples into a High-Performance Liquid Chromatography (HPLC) system equipped with a coulometric or electrochemical detector.[19]

-

The mobile phase and column are optimized for the separation and quantification of dopamine.

-

The detector measures the current generated by the oxidation of dopamine, which is proportional to its concentration.

-

Calculate the concentration of dopamine in each sample by comparing the peak height or area to that of known standards.

-

-

Data Analysis and Verification:

-

Express the post-administration dopamine levels as a percentage of the average baseline concentration for each animal.

-

Use appropriate statistical tests (e.g., ANOVA) to compare the effects of Piribedil to the vehicle control group.

-

At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

-

References

- 1. Piribedil - The Movement Disorders Prescriber's Guide to Parkinson's Disease [cambridge.org]

- 2. Piribedil for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of Parkinson’s disease with piribedil: Suggestions for clinical practices [accscience.com]

- 4. What is the mechanism of Piribedil? [synapse.patsnap.com]

- 5. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is Piribedil used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. innoprot.com [innoprot.com]

- 10. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mims.com [mims.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. mims.com [mims.com]

- 14. Early piribedil monotherapy of Parkinson's disease: A planned seven-month report of the REGAIN study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical Effects of Piribedil in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy of piribedil as early combination to levodopa in patients with stable Parkinson's disease: a 6-month, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. pubcompare.ai [pubcompare.ai]

- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Piribedil's Antagonistic Effect on Alpha-2 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological properties of Piribedil, focusing on its antagonistic effects on α2-adrenergic receptors. Piribedil, a non-ergot dopamine agonist, is primarily recognized for its therapeutic role in Parkinson's disease, where it stimulates D2 and D3 dopamine receptors.[1][2][3] However, its unique pharmacological profile is distinguished by its additional capacity to act as an antagonist at α2-adrenergic receptors.[1][4][5] This dual action is thought to contribute to its clinical efficacy, not only in improving motor function but also in addressing non-motor symptoms such as cognitive deficits and mood disturbances.[4][6] This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and experimental workflows.

Core Pharmacological Profile of Piribedil

Piribedil exhibits a complex pharmacology, acting as a partial agonist at dopamine D2 and D3 receptors while simultaneously displaying antagonist properties at α2-adrenoceptors.[3][4][7] This dual mechanism is believed to be a key contributor to its therapeutic effects in Parkinson's disease. The antagonism of α2-adrenoceptors, which function as presynaptic autoreceptors on noradrenergic neurons, leads to an increase in the release of norepinephrine.[1][5] This enhanced noradrenergic transmission is postulated to underlie the observed benefits of Piribedil on alertness, cognitive function, and mood.[1][4]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of Piribedil at dopamine and α2-adrenergic receptors, compiled from various in vitro studies.

Table 1: Piribedil Binding Affinities (pKi)

| Receptor Subtype | Human (cloned) | Reference |

| Dopamine D2 | 6.9 | [5] |

| Dopamine D3 | - | - |

| α2A-Adrenergic | 7.1 | [5] |

| α2B-Adrenergic | 6.5 | [5] |

| α2C-Adrenergic | 7.2 | [5] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Piribedil Functional Antagonist Potency

| Assay | Receptor Subtype | Potency (pA2/pKb) | Reference |

| [³⁵S]GTPγS Binding | hα2A-Adrenergic | pKb = 6.5 | [5] |

| [³⁵S]GTPγS Binding | hα2C-Adrenergic | pKb = 6.9 | [5] |

| Schild Analysis (GTPase activity) | pα2A-Adrenergic | pA2 = 6.5 | [5] |

Note: pKb is the negative logarithm of the antagonist dissociation constant. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonistic effects of Piribedil on α2-adrenergic receptors.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a ligand for a specific receptor.

Objective: To determine the binding affinity (Ki) of Piribedil for α2-adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C-adrenergic receptors.

-

Radioligand: [³H]RX821002 (a selective α2-adrenergic antagonist).

-

Non-specific binding control: Unlabeled phentolamine or another suitable α2-adrenergic antagonist.

-

Piribedil solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 50-100 µ g/assay tube.

-

Assay Setup: In a 96-well plate or individual tubes, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of Piribedil. For determining non-specific binding, add a high concentration of the unlabeled antagonist.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of Piribedil that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. Antagonists will inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the functional antagonist potency (pKb) of Piribedil at α2-adrenergic receptors.

Materials:

-

Cell membranes expressing the α2-adrenergic receptor subtype of interest.

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (GDP).

-

Agonist (e.g., norepinephrine).

-

Piribedil solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

Protocol:

-

Membrane and Reagent Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare solutions of [³⁵S]GTPγS, GDP, agonist, and Piribedil in the assay buffer.

-

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of Piribedil for a defined period (e.g., 30 minutes) at 30°C.

-

Stimulation: Add a fixed concentration of the agonist (e.g., norepinephrine at its EC80) to the pre-incubated mixture.

-

Initiation of Reaction: Add [³⁵S]GTPγS and GDP to initiate the binding reaction and incubate for a further period (e.g., 60 minutes) at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of Piribedil concentration. Determine the IC50 value of Piribedil for the inhibition of agonist-stimulated binding. Calculate the pKb value using the appropriate pharmacological equations.

In Vivo Microdialysis for Norepinephrine Release

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To assess the effect of Piribedil on norepinephrine release in the brain (e.g., hippocampus or frontal cortex).

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

A microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Piribedil for systemic administration (e.g., subcutaneous injection).

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

Protocol:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus). Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer Piribedil (e.g., 2.5-4.0 mg/kg, s.c.) and continue to collect dialysate samples.

-

Sample Analysis: Analyze the concentration of norepinephrine in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the norepinephrine levels as a percentage of the baseline and compare the levels before and after Piribedil administration.

Reversal of Clonidine-Induced Hypothermia

Clonidine is an α2-adrenergic agonist that induces hypothermia. An α2-adrenergic antagonist like Piribedil is expected to reverse this effect.

Objective: To evaluate the in vivo α2-adrenergic antagonist activity of Piribedil.

Materials:

-

Male mice or rats.

-

Rectal thermometer.

-

Clonidine hydrochloride.

-

Piribedil.

-

Vehicle solution (e.g., saline).

Protocol:

-

Acclimatization: Acclimatize the animals to the experimental room and handling for at least one hour before the experiment.

-

Baseline Temperature: Measure the baseline rectal temperature of each animal.

-

Drug Administration: Administer Piribedil or vehicle subcutaneously or intraperitoneally. After a pre-treatment time (e.g., 30 minutes), administer clonidine (e.g., 0.1 mg/kg, i.p.).

-

Temperature Monitoring: Measure the rectal temperature at regular intervals (e.g., every 30 minutes) for up to 2-3 hours after clonidine administration.

-

Data Analysis: Compare the changes in body temperature over time between the vehicle-treated and Piribedil-treated groups to determine if Piribedil attenuates or reverses the clonidine-induced hypothermia.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: α2-Adrenergic Receptor Signaling Pathway and Piribedil's Antagonistic Action.

Caption: Dopamine D2/D3 Receptor Signaling Pathway and Piribedil's Agonist Action.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for In Vivo Microdialysis.

Conclusion

Piribedil's pharmacological profile is uniquely characterized by its dual action as a dopamine D2/D3 receptor partial agonist and an α2-adrenergic receptor antagonist. The data and experimental methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals investigating the nuanced effects of this compound. The antagonist activity at α2-adrenergic receptors, leading to enhanced noradrenergic neurotransmission, is a critical component of its mechanism of action and likely contributes significantly to its clinical benefits beyond motor symptom control in Parkinson's disease. Further research into the interplay between its dopaminergic and adrenergic effects will continue to elucidate the full therapeutic potential of Piribedil.

References

- 1. Cell-surface targeting of α2-adrenergic receptors — Inhibition by a transport deficient mutant through dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiparkinsonian agent piribedil displays antagonist properties at native, rat, and cloned, human alpha(2)-adrenoceptors: cellular and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. α2A-Adrenergic Receptor Inhibits the Progression of Cervical Cancer Through Blocking PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Effects of Piribedil in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Piribedil: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Piribedil, a non-ergot dopamine agonist, has been utilized in the treatment of Parkinson's disease (PD) for several decades. Beyond its established symptomatic efficacy on motor and non-motor symptoms, a growing body of evidence suggests that Piribedil may possess neuroprotective properties. This technical guide provides an in-depth examination of the neuroprotective potential of Piribedil, detailing its multifaceted mechanisms of action, summarizing key preclinical and clinical findings, and outlining relevant experimental protocols. The core of this document focuses on its dual activity as a dopamine D2/D3 receptor agonist and an α2-adrenergic receptor antagonist, exploring how this unique pharmacological profile may confer protection against the progressive neurodegeneration characteristic of Parkinson's disease and other neurological disorders.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the significant loss of dopaminergic neurons in the substantia nigra pars compacta.[1] While current therapies, such as levodopa, effectively manage motor symptoms, they do not halt the underlying neuronal death.[2] The development of disease-modifying or neuroprotective agents remains a critical unmet need. Piribedil is a non-ergot piperazine derivative that acts as a D2/D3 receptor agonist and has been used as a treatment for PD, both as a monotherapy and in combination with levodopa.[3][4] Its unique pharmacological profile, which also includes antagonist properties at α2-adrenergic receptors, distinguishes it from other dopamine agonists and suggests a potential for neuroprotective action through multiple pathways.[5][6] This document synthesizes the current understanding of Piribedil's neuroprotective mechanisms, presenting the data, experimental designs, and signaling pathways that underpin its potential therapeutic utility beyond symptomatic relief.

Core Mechanisms of Action

Piribedil's therapeutic and potential neuroprotective effects are primarily attributed to its dual pharmacological action:

-

Dopamine D2/D3 Receptor Agonism: Piribedil functions by stimulating D2 and D3 dopamine receptors in the brain.[5] In Parkinson's disease, the degeneration of dopaminergic neurons leads to a significant dopamine deficiency.[5] By mimicking the action of dopamine, Piribedil helps compensate for this loss, which is the basis for its efficacy in alleviating motor symptoms like tremors, rigidity, and bradykinesia.[5][7] The stimulation of these receptors is crucial for coordinating smooth muscle movements and various cognitive functions.[5]

-

α2-Adrenergic Receptor Antagonism: Unlike many other dopamine agonists, Piribedil also acts as an antagonist at α2-adrenergic receptors.[5][6][8] This action blocks the presynaptic autoinhibitory feedback mechanism for norepinephrine, thereby enhancing its release.[5] Increased noradrenergic transmission is believed to contribute to improved alertness, mood, and cognitive function, which are often impaired in PD patients.[5][6] This α2-adrenergic antagonism may also reinforce dopaminergic and cholinergic transmission, favorably influencing motor control and the integrity of dopaminergic neurons.[6]

This dual-action mechanism provides a broader spectrum of activity compared to purely dopaminergic agents, potentially addressing both motor and non-motor symptoms, and contributing to its neuroprotective profile.[5]

Signaling Pathway Overview

The interaction of Piribedil with D2/D3 and α2A receptors initiates distinct downstream signaling cascades. D2/D3 receptor activation typically involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels. The α2A-adrenoceptor antagonism by Piribedil disinhibits noradrenergic neurons, increasing norepinephrine release, which can modulate various downstream pathways.

Preclinical Evidence of Neuroprotection

Animal models are crucial for investigating the neuroprotective effects of compounds before they are tested in humans. Neurotoxin-based models, which mimic the dopaminergic cell loss seen in Parkinson's disease, are commonly used.

Neurotoxin-Based Models

The most common neurotoxin models for PD include those induced by 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[9][10]

-

6-OHDA Model: This neurotoxin is injected directly into the brain (e.g., striatum or substantia nigra) of rodents, causing selective destruction of dopaminergic neurons.[10][11] Studies using this model have shown that Piribedil can protect these neurons from degeneration.

-

MPTP Model: MPTP is a proneurotoxin that, once it crosses the blood-brain barrier, is metabolized into the toxic MPP+ ion.[12] MPP+ is selectively taken up by dopaminergic neurons and inhibits Complex I of the mitochondrial electron transport chain, leading to cell death.[12][13] This model is widely used in mice and non-human primates.[9]

Key Experimental Findings

Preclinical studies have demonstrated Piribedil's neuroprotective potential through several mechanisms:

-

Reduction of Oxidative Stress: In a gerbil model of transient cerebral ischemia, Piribedil administered at 10 mg/kg significantly reversed the ischemia-induced increase in hydroxyl-free radicals in the striatum, hippocampus, and hemisphere.[14] Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[15][16]

-

Improved Mitochondrial Function: The pathological process in Parkinson's disease often involves mitochondrial dysfunction.[12][13] By stimulating D2 receptors, Piribedil may help modulate mitochondrial function and prevent the activation of apoptotic pathways.

-

Anti-apoptotic Effects: Apoptosis, or programmed cell death, is a final common pathway in neurodegeneration. Piribedil, by mitigating upstream insults like oxidative stress and mitochondrial dysfunction, is hypothesized to inhibit the downstream caspase activation cascades that lead to cell death.[17][18]

-

Modulation of Neuroinflammation: Chronic neuroinflammation, mediated by microglia and astrocytes, contributes to the progressive nature of PD.[16][19] The α2-adrenergic antagonist properties of Piribedil may modulate microglial activation and reduce the production of pro-inflammatory cytokines.[6]

-

Increased Cerebral Blood Flow: Piribedil has been shown to have vascular activity, improving blood flow in certain brain regions.[5] Enhanced cerebral perfusion can lead to better delivery of oxygen and nutrients to neurons, potentially slowing neurodegenerative processes.[5]

Table 1: Summary of Quantitative Preclinical Data

| Model/Study Type | Species | Piribedil Dosage | Key Quantitative Finding | Reference |

| Global Cerebral Ischemia-Reperfusion | Gerbil | 10 mg/kg (per os) | Significantly reversed the increase in dopamine, excitatory amino acids, and hydroxyl-free radicals. | [14] |

| 6-OHDA Lesioned Rats | Rat | 0.3 mg/kg (3 weeks) | When co-administered with L-DOPA, promoted a rapid and full recovery of preoperative performance in an attentional task. | [20] |

| L-DOPA-Induced Dyskinesias (6-OHDA) | Rat | 5 and 40 mg/kg (i.p.) | Reduced turning behavior and several subclasses of abnormal involuntary movements (AIMs). | [11] |

| Global Cerebral Ischemia-Reperfusion | Rat | 25 or 50 mg/kg/d | Reduced modified Neurological Severity Score (mNSS) and increased time spent in the target quadrant in the Morris water maze test. | [21] |

Clinical Evidence and Human Studies

While direct evidence of neuroprotection in humans is challenging to obtain, several clinical trials provide indirect support for Piribedil's potential disease-modifying effects.

Long-Term Motor Symptom Control

Long-term studies comparing dopamine agonists to levodopa have been central to the discussion of neuroprotection. The rationale is that by "sparing" the remaining dopaminergic neurons from the high turnover of exogenous levodopa, an agonist might slow disease progression.

In a 12-month randomized, double-blind trial (the Parkinson-Control study), Piribedil (150 mg/day) was compared to bromocriptine (25 mg/day) in early combination with levodopa.[22] Both groups showed a significant and comparable improvement in motor symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS III), with a response rate of 58.4% for Piribedil.[22] Notably, patients on Piribedil required smaller increases in their levodopa dosage over the year compared to those on bromocriptine.[22]

Effects on Non-Motor Symptoms and Cognition

Neuroprotection should ideally encompass the preservation of cognitive and other non-motor functions. Piribedil's unique α2-adrenergic antagonism may be particularly beneficial in this regard.[5][8]

-

A substudy of the Parkinson-Control trial found that cognitive performance generally remained unchanged in both treatment groups, but a significant positive effect of Piribedil was observed in the Wisconsin Card Sorting Test, a measure of executive function.[22]

-

Pilot clinical studies have suggested that Piribedil may improve non-motor symptoms like apathy.[8][23] In one study, apathy scores improved by 46.6% in the Piribedil group compared to a 2.3% worsening in the placebo group.[23]

Table 2: Summary of Quantitative Clinical Trial Data

| Study Name/Type | Patient Population | Piribedil Dosage | Comparator | Duration | Key Quantitative Finding | Reference |

| Parkinson-Control Study | Early PD (Stage I-III) | 150 mg/day | Bromocriptine (25 mg/day) | 12 months | -7.9 point improvement in UPDRS III score (comparable to bromocriptine). | [22] |

| Apathy Study (Pilot) | PD patients with apathy | 150-300 mg/day | Placebo | 12 weeks | 46.6% improvement in Robert Inventory score vs. 2.3% worsening with placebo. | [23] |

| Meta-Analysis | PD patients | Varied | Levodopa alone | N/A | Pooled RR for clinical efficacy was 1.29 (95%CI: 1.18-1.41) for Piribedil + Levodopa vs. Levodopa alone. | [2] |

| Early Combination Study | Early PD | 50-150 mg/day | Levodopa alone | 6 months | UPDRS motor score improved by 48.6% in the combination group. | [3] |

Experimental Protocols

Reproducibility is the cornerstone of scientific research. This section details common methodologies used to assess the neuroprotective potential of Piribedil in preclinical models.

Protocol: 6-OHDA Rat Model of Parkinson's Disease

This protocol describes the unilateral lesioning of dopaminergic neurons to create a model for studying motor deficits and the effects of therapeutic agents.

Objective: To induce a progressive loss of dopaminergic neurons in the nigrostriatal pathway.

Materials:

-

Adult male Wistar or Sprague-Dawley rats (250-300g)

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Hamilton syringe

Procedure:

-

Anesthesia: Anesthetize the rat and mount it securely in the stereotaxic frame.

-

Toxin Preparation: Dissolve 6-OHDA in cold ascorbic acid saline immediately before use to prevent oxidation. A typical concentration is 4 µg/µl.

-

Surgical Procedure: Incise the scalp to expose the skull. Drill a small burr hole over the target injection site, typically the medial forebrain bundle (MFB) or the striatum.

-

Stereotaxic Injection: Slowly infuse the 6-OHDA solution (e.g., 8 µg in 2 µl for MFB lesions) into the target area using the Hamilton syringe. The needle is left in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.

-

Post-Operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring.

-

Verification of Lesion: After 2-3 weeks, the extent of the lesion is typically verified behaviorally using an apomorphine or amphetamine-induced rotation test. A successful lesion results in robust contralateral (amphetamine) or ipsilateral (apomorphine) rotations. Histological verification via tyrosine hydroxylase (TH) immunohistochemistry is performed at the end of the study.

Experimental Workflow Diagram

Protocol: Assessment of α-Synuclein Aggregation

While not directly tested with Piribedil in the provided search results, a key aspect of PD pathology is the aggregation of α-synuclein.[1][24] Investigating a compound's effect on this process is a vital component of neuroprotection studies.

Objective: To quantify the effect of a test compound on the formation of α-synuclein fibrils in vitro.

Materials:

-

Recombinant human α-synuclein protein

-

Thioflavin T (ThT) dye

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)

-

Test compound (e.g., Piribedil) and vehicle control

Procedure:

-

Preparation: Prepare a stock solution of α-synuclein monomer in PBS. Prepare serial dilutions of the test compound.

-

Assay Setup: In each well of the 96-well plate, combine the α-synuclein solution (final concentration typically 50-100 µM), ThT (final concentration ~10 µM), and either the test compound or vehicle.

-

Incubation and Measurement: Place the plate in a plate reader set to 37°C with intermittent shaking. Measure ThT fluorescence every 15-30 minutes for 24-72 hours.

-

Data Analysis: Plot ThT fluorescence intensity versus time. The sigmoidal curve represents the kinetics of fibril formation. The lag time, maximum fluorescence, and slope of the elongation phase can be used to quantify the inhibitory or enhancing effect of the compound. A potent inhibitor would prolong the lag phase and reduce the maximum fluorescence signal.[25]

Synthesis and Future Directions

The evidence presented suggests that Piribedil's neuroprotective potential stems from a synergistic combination of its dopaminergic and adrenergic activities. Its ability to stimulate D2/D3 receptors while simultaneously blocking α2-adrenoceptors creates a unique pharmacological profile that may combat neurodegeneration on multiple fronts: enhancing cerebral blood flow, reducing oxidative stress, and modulating neuroinflammation.[5][6][14]

While preclinical data are promising and clinical studies offer indirect support, definitive proof of neuroprotection in humans is still required. Future research should focus on:

-

Long-term Clinical Trials: Designing clinical trials with primary endpoints aimed at measuring disease progression, using biomarkers such as DaT-SPECT imaging, in addition to clinical scales.

-

Advanced Preclinical Models: Utilizing genetic models of Parkinson's disease (e.g., α-synuclein or LRRK2 transgenic animals) to investigate Piribedil's effects on more disease-relevant pathologies like protein aggregation.[9]

-

Direct Target Engagement Studies: Investigating the direct impact of Piribedil on mitochondrial bioenergetics, apoptosis pathways, and microglial activation in cell culture and animal models.

Conclusion

Piribedil stands out among dopamine agonists due to its dual D2/D3 agonism and α2-adrenergic antagonism. This multifaceted mechanism provides a strong rationale for its potential neuroprotective effects, which are supported by a range of preclinical and clinical evidence. While its established efficacy in managing the motor and non-motor symptoms of Parkinson's disease is clear, the prospect that it may also slow the underlying progression of neurodegeneration warrants rigorous further investigation. The protocols and data summarized in this guide provide a foundation for future research aimed at fully elucidating and harnessing the neuroprotective potential of Piribedil.

References

- 1. Frontiers | Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation [frontiersin.org]

- 2. Clinical Effects of Piribedil in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment of Parkinson’s disease with piribedil: Suggestions for clinical practices [accscience.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Piribedil? [synapse.patsnap.com]

- 6. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piribedil in the treatment of mental and cognitive impairments in Parkinson's disease | Yakovenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 8. Piribedil in the treatment of mental and cognitive impairments in Parkinson's disease | Yakovenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 9. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of piribedil on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease: differential role of α(2) adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Involvement of Mitochondria in Parkinson’s Disease [mdpi.com]

- 13. Parkinson's disease: pathological mechanisms and actions of piribedil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of piribedil, a D-2 dopaminergic agonist, on dopamine, amino acids, and free radicals in gerbil brain after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alpha Synuclein Inhibition Using Biomimetic Peptides [stressmarq.com]

- 16. mdpi.com [mdpi.com]

- 17. Antibiotic drug piperacillin induces neuron cell death through mitochondrial dysfunction and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pinacidil reduces neuronal apoptosis following cerebral ischemia-reperfusion in rats through both mitochondrial and death-receptor signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. The dopamine agonist piribedil with L-DOPA improves attentional dysfunction: relevance for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protective effects of dopamine D2/D3 receptor agonist piribedil on learning and memory of rats exposed to global cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Parkinson-Control study: a 1-year randomized, double-blind trial comparing piribedil (150 mg/day) with bromocriptine (25 mg/day) in early combination with levodopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Discovery of potent inhibitors of α-synuclein aggregation using structure-based iterative learning - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Piribedil: A Dopamine Agonist's History and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Piribedil, a non-ergot dopamine agonist, has a rich history spanning over five decades. First introduced to the market in 1969, its primary application lies in the treatment of Parkinson's disease, where it alleviates motor symptoms by stimulating dopamine D2 and D3 receptors.[1] This guide provides a comprehensive overview of the history, chemical synthesis, pharmacological profile, and clinical development of Piribedil, tailored for an audience of researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are presented to offer a thorough understanding of this significant therapeutic agent.

A Historical Timeline of Piribedil's Development

-

1969: Piribedil is first marketed, marking its entry into the therapeutic landscape.[1]

-

Early 1970s: Initial clinical investigations begin to explore its efficacy in treating the motor symptoms of Parkinson's disease.

-

Subsequent Decades: Ongoing research further elucidates its pharmacological profile, including its dual D2/D3 receptor agonism and its additional properties as an alpha-2 adrenergic antagonist. Clinical trials continue to establish its efficacy and safety profile, both as a monotherapy and in combination with other anti-parkinsonian drugs like Levodopa.

Chemical Synthesis of Piribedil

The chemical synthesis of Piribedil is a multi-step process. A common and efficient method involves the reaction of piperonyl piperazine with 2-chloropyrimidine.

Experimental Protocol: Synthesis of Piribedil

This protocol outlines a laboratory-scale synthesis of Piribedil.

Materials:

-

Piperonyl piperazine

-

2-chloropyrimidine

-

Triethylamine

-

Isopropanol

-

Ethanol (absolute and 75%)

-

Water

-

Reaction flask

-

Stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction flask, combine piperonyl piperazine, 2-chloropyrimidine, triethylamine, and isopropanol.

-

Reaction Conditions: Heat the mixture to 50°C and maintain this temperature with continuous stirring for approximately 4 hours.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture and filter the resulting solid.

-

Washing and Purification:

-

Wash the collected solid (filter cake) with a small volume of absolute ethanol.

-

Resuspend the solid in water and stir for 20 minutes.

-

Filter the suspension and wash the solid with 75% ethanol for 1.5 hours.

-

Perform a final filtration.

-

-

Recrystallization: Recrystallize the purified solid from absolute ethanol to obtain the final Piribedil product as a white crystalline powder.

Diagrammatic Representation of Piribedil Synthesis:

References

Piribedil: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dopamine agonist Piribedil, with a focus on its chemical properties, synthesis methodologies, and its interaction with key neurological signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals involved in neurology, pharmacology, and drug development. Included are summaries of quantitative data, detailed experimental protocols for its synthesis, and visualizations of its primary signaling mechanisms.

Chemical Structure and Properties

Piribedil, with the IUPAC name 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine, is a non-ergoline dopamine agonist.[1] Its chemical structure consists of a pyrimidine ring linked to a piperazine ring, which in turn is connected to a piperonyl group.

Chemical Formula: C₁₆H₁₈N₄O₂[1]

Molecular Weight: 298.34 g/mol [1]

The structure of Piribedil is fundamental to its pharmacological activity, allowing it to bind to and stimulate dopamine D2 and D3 receptors, as well as exhibiting antagonist properties at α2-adrenergic receptors.[2][3][4]

Synthesis Pathways of Piribedil

Several synthetic routes for Piribedil have been developed, primarily focusing on the condensation of a piperonyl-piperazine intermediate with a pyrimidine derivative. Below are summaries of key synthesis strategies and their reported quantitative data.

Quantitative Data Summary

The following table summarizes the reported yields and purity for different synthesis approaches to provide a comparative overview for process optimization.

| Synthesis Route Description | Intermediate Yield | Overall Yield | Purity | Reference |

| Reductive amination of piperonal with piperazine, followed by condensation with 2-chloropyrimidine. | 78% | 44% | Crystalline | (CN1884280A) |

| One-step synthesis of piperonylpiperazine from piperonal, piperazine, and paraformaldehyde, followed by reaction with dichloropyrimidine. | Not specified | 80% | 92% | (CN106432212A) |

| Synthesis of 1-(2-pyrimidinyl)piperazine from 2-chloropyrimidine and piperazine, followed by N-alkylation with piperonyl chloride. | Not specified | 63.9% | 99.98% (HPLC) | (CN101735201A) |

Experimental Protocols

The following are detailed experimental protocols for key synthesis routes of Piribedil.

Protocol 1: Synthesis via Reductive Amination and Condensation (Based on CN1884280A)[5]

Step 1: Synthesis of 1-(benzo[d][1][2]dioxol-5-ylmethyl)piperazine

-

In a high-pressure hydrogenation reactor, combine 39.2g of piperonal, 34.4g of piperazine, 400ml of methyl tert-butyl ether, and 7g of 10% palladium on carbon catalyst.

-

Replace the air in the reactor with nitrogen three times, followed by replacing the nitrogen with hydrogen three times.

-

Pressurize the reactor to 10kg with hydrogen.

-

Heat the reaction mixture to 50-60°C and maintain for 15-20 hours with stirring.

-

After the reaction is complete, cool the reactor and filter to remove the catalyst.

-

Cool the filtrate to 13-18°C to precipitate unreacted piperazine and filter.

-

Add 150ml of water to the filtrate and adjust the pH to 7.9-8.0 with 7N hydrochloric acid.

-

Separate the aqueous phase and extract it three times with toluene.

-

Combine the aqueous phases and, under an ice bath, adjust the pH to 12 with 20g of sodium hydroxide.

-

Extract the aqueous phase three times with toluene.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a pale yellow viscous substance (Yield: 78%).

Step 2: Synthesis of Piribedil

-

In a three-necked flask, combine 50.0g of 1-(benzo[d][1][2]dioxol-5-ylmethyl)piperazine, 26.0g of 2-chloropyrimidine, 330ml of tetrahydrofuran (THF), and 65.0g of K₂CO₃.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and add 1600ml of distilled water.

-

Extract the aqueous layer three times with 800ml of ethyl acetate.

-

Wash the combined organic layers with 400ml of saturated aqueous common salt and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase to dryness to obtain a scarlet thick liquid.

-

Dissolve the residue in 560ml of dehydrated alcohol by heating.

-

Add 40g of activated carbon and reflux for 30 minutes.

-

Filter the hot solution and allow it to cool to crystallize.

-

Collect the off-white crystalline powder by filtration and dry under vacuum at 40°C (Yield: 44%).

Protocol 2: One-Step Piperonylpiperazine Synthesis (Based on CN106432212A)[6]

Step 1: One-step synthesis of piperonylpiperazine

-

Under the effect of hydrochloric acid, react piperonyl cyclonene, piperazine, and paraformaldehyde to synthesize piperonylpiperazine in a single step. (Specific quantities and conditions are proprietary to the patent).

Step 2: Synthesis of Piribedil

-

The crude piperonylpiperazine intermediate is then reacted with dichloropyrimidine to synthesize Piribedil. (Detailed reaction conditions are proprietary to the patent but result in a reported overall yield of 80% and purity of 92%).

Protocol 3: Synthesis via 1-(2-pyrimidinyl)piperazine (Based on CN101735201A)[7]

Step 1: Synthesis of 1-(2-pyrimidinyl)piperazine

-

In a three-necked flask, dissolve 75.1g of anhydrous piperazine in 80ml of water and stir vigorously at 50°C.

-

Separately, dissolve 20g of 2-chloropyrimidine in 100ml of dehydrated alcohol.

-

Slowly add the 2-chloropyrimidine solution to the piperazine solution.

-

Continue stirring for 1 hour after the addition is complete.

-

Concentrate the reaction mixture under reduced pressure and filter.

-

Extract the filtrate three times with 60ml of chloroform.

-

Combine the organic extracts and process to isolate 1-(2-pyrimidinyl)piperazine.

Step 2: Synthesis of Piribedil

-

In a 1L three-necked bottle, combine the 1-(2-pyrimidinyl)piperazine from the previous step, 145.3g of piperonyl chloride, 172.3g of triethylamine, and 500ml of isopropanol.

-

Stir the mixture at 50°C for 2 hours.

-

Evaporate the mixture to dryness.

-

Add 300ml of water and collect the solid by suction filtration.

-

Wash the filter cake with a small amount of water, followed by 380ml of 75% ethanol.

-

Recrystallize the solid from 450ml of dehydrated alcohol to obtain white crystalline spills (Yield: 63.9%, Purity: 99.98% by HPLC).

Signaling Pathways and Mechanism of Action

Piribedil's therapeutic effects are primarily attributed to its activity as a dopamine D2/D3 receptor agonist and an α2-adrenergic receptor antagonist.[2][3]

Dopamine D2 Receptor Agonism

As a D2 receptor agonist, Piribedil mimics the action of dopamine in the brain.[2] This is particularly relevant in conditions like Parkinson's disease, where there is a deficiency of dopaminergic neurons. The stimulation of D2 receptors by Piribedil helps to alleviate motor symptoms.[2] The signaling cascade initiated by D2 receptor activation is complex and can involve G protein-dependent and β-arrestin-dependent pathways.[8][9] The β-arrestin pathway has been implicated in some of the cellular effects of Piribedil.[8][9]

References

- 1. Synthetic method of piribedil - Eureka | Patsnap [eureka.patsnap.com]

- 2. What is the mechanism of Piribedil? [synapse.patsnap.com]

- 3. Antiparkinsonian agent piribedil displays antagonist properties at native, rat, and cloned, human alpha(2)-adrenoceptors: cellular and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of piribedil on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease: differential role of α(2) adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN1884280A - Process for the preparation of piribedil - Google Patents [patents.google.com]

- 6. CN106432212A - Synthetic method of piribedil - Google Patents [patents.google.com]

- 7. CN101735201A - Preparation method of piribedil - Google Patents [patents.google.com]

- 8. Dopamine D2 receptor and β-arrestin 2 mediate Amyloid-β elevation induced by anti-parkinson’s disease drugs, levodopa and piribedil, in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine D2 receptor and β-arrestin 2 mediate Amyloid-β elevation induced by anti-parkinson's disease drugs, levodopa and piribedil, in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the pharmacokinetics and bioavailability of Piribedil

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Piribedil

Introduction

Piribedil is a non-ergot piperazine derivative that primarily functions as a dopamine D2/D3 receptor agonist and an α2-adrenergic receptor antagonist.[1][2][3] It is utilized in the management of Parkinson's disease (PD), serving as both a monotherapy and an adjunctive treatment with levodopa.[3][4] Its unique pharmacological profile, which differs from many other dopamine agonists, offers potential benefits for both motor and non-motor symptoms of PD.[2][5] This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Piribedil, synthesizing data from various preclinical and clinical studies to serve as a technical resource for researchers and drug development professionals.

Pharmacokinetics of Piribedil

The pharmacokinetic profile of Piribedil is characterized by rapid absorption, extensive metabolism, and a complex elimination pattern. These properties are crucial for understanding its therapeutic window and dosing schedules.

Absorption

Following oral administration, Piribedil is rapidly absorbed from the gastrointestinal tract.[6] For immediate-release formulations, the time to reach peak plasma concentration (Tmax) is approximately 1 hour.[4][6] However, the formulation significantly impacts absorption kinetics. A bioequivalence study involving a sustained-release formulation reported a much longer average Tmax of 10.87 ± 10.95 hours, highlighting the influence of the drug delivery system on its absorption profile.[7]

Bioavailability

Piribedil is subject to extensive first-pass metabolism in the liver, which results in low oral bioavailability, estimated to be less than 10%.[2][4][8][9] This significant presystemic elimination is a critical factor in its clinical use and dosing. To address this, alternative formulations have been explored. For instance, an orodispersible composition has been designed with the aim of avoiding the hepatic first-pass effect, which could potentially lead to more rapid attainment of elevated plasma levels and improved bioavailability.[10] Furthermore, a study on solid lipid nanoparticles for intranasal delivery showed a 4-fold increase in brain bioavailability (AUCbrain) in animal models, suggesting a promising alternative route for direct nose-to-brain uptake.[8]

Distribution

Specific quantitative data on Piribedil's volume of distribution and protein binding are not widely available.[11] However, preclinical studies in rats have shown that after administration, Piribedil distributes into the brain.[12] Research also indicates that the drug accumulates in pigmented epithelia, such as the iris ciliary body and chorioretina, when instilled into the eye.[13]

Metabolism

Piribedil undergoes extensive hepatic biotransformation, primarily through demethylation, p-hydroxylation, and N-oxidation.[9] This process results in the formation of several metabolites, including hydroxylated and dihydroxylated derivatives.[6][9] One of the main active metabolites identified is 1-(3,4-dihydroxybenzyl) 4-(2-pyrimidinyl)-piperazine, also known as S584, which shows affinity for D1 receptors.[9][13] Despite the identification of active metabolites, a study in rats suggested that these metabolites may not significantly contribute to the central dopaminergic effects of Piribedil, as they were found only in trace amounts in the brain and did not alter dopamine metabolite levels when administered directly into the central nervous system.[12]

Excretion

The elimination of Piribedil and its metabolites occurs through both renal and biliary pathways. Approximately 68% of the metabolites are excreted via urine, with an additional 25% eliminated through bile.[6] The parent compound is not found unchanged in the urine, underscoring the completeness of its metabolic conversion before excretion.[9]

The elimination half-life of Piribedil has been reported with some variability. One source describes a biphasic elimination pattern, with an initial phase half-life of 1.7 hours and a second phase of 6.9 hours.[6] In contrast, another study reports a longer elimination half-life of approximately 20 hours, which may reflect the properties of a sustained-release formulation.[2]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key quantitative pharmacokinetic parameters for Piribedil based on available literature.

| Parameter | Value | Formulation / Study Population | Source(s) |

| Bioavailability (Oral) | < 10% | Standard Oral | [2][8] |

| Tmax (Time to Peak) | ~ 1 hour | Immediate-Release Oral | [4][6] |

| 10.87 ± 10.95 h | Sustained-Release Oral / 15 Healthy Volunteers | [7] | |

| Cmax (Peak Conc.) | 350.91 ± 199.49 pg/mL | Sustained-Release Oral / 15 Healthy Volunteers | [7] |

| AUC (0-t) | 4618.12 ± 3299.34 pg·h/mL | Sustained-Release Oral / 15 Healthy Volunteers | [7] |

| AUC (0-∞) | 4080 ± 3028.12 pg·h/mL | Sustained-Release Oral / 15 Healthy Volunteers | [7] |

| Elimination Half-Life | 1.7 h (1st Phase) | Not Specified | [6] |

| 6.9 h (2nd Phase) | Not Specified | [6] | |

| ~ 20 hours | Not Specified (Likely Sustained-Release) | [2] | |

| Excretion | 68% in Urine (as metabolites) | Not Specified | [6] |

| 25% in Bile | Not Specified | [6] |

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of pharmacokinetic data. Below are summaries of protocols from key studies.

Protocol 1: Bioequivalence and Pharmacokinetic Study in Healthy Volunteers

This study aimed to determine the pharmacokinetic parameters of a Piribedil formulation in human subjects.

-

Study Design: A bioequivalence study involving 15 healthy Jordanian volunteers.[7]

-

Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the determination of Piribedil in human plasma.[7]

-

Instrumentation: A Shimadzu HPLC-LCMS 8060 system was employed.[7]

-

Chromatography: Separation was achieved using a Gemini C18 column (150 × 4.6mm, 5 µm). The mobile phase consisted of 0.1% formic acid in water and methanol, delivered at a flow rate of 1.0 mL/min over a 5-minute run time.[7]

-

Quantification: Piribedil and its deuterated internal standard (d8-Piribedil) were detected in positive ion mode using multiple reaction monitoring (MRM). The mass transitions were m/z 299/135 for Piribedil and 307/135 for the internal standard.[7]

-

Validation: The method was validated according to FDA and EMA guidelines, demonstrating linearity over a concentration range of 3.4–5952 pg/mL. The intra-day and inter-day precision (CV%) ranged from 2.41% to 9.94%, and accuracy was within 92.78% to 101.99%.[7]

Protocol 2: Intranasal Delivery for Enhanced Brain Bioavailability

This preclinical study investigated a novel drug delivery system to bypass the first-pass effect.

-

Study Design: Development and in vivo pharmacokinetic evaluation of Piribedil-loaded solid lipid nanoparticles dispersed in a nasal in-situ gelling system (PBD-SLN-ISG).[8]

-

Objective: To enhance direct nose-to-brain drug uptake.[8]

-

Methodology: PBD-SLNs were optimized using a design of experiments approach. In vivo pharmacokinetic studies were conducted in animals.[8]

-

Comparison Groups: The optimized PBD-SLN-ISG was compared to a plain intranasal suspension of Piribedil (PBD-Susp).[8]

-

Key Parameters Measured: The area under the curve in the brain (AUC)brain and the maximum concentration in plasma (Cmax)plasma were determined. The direct transport percentage (DTP) was calculated to quantify nose-to-brain uptake.[8]

-

Results: The PBD-SLN-ISG formulation increased the (AUC)brain by approximately 4-fold and reduced the (Cmax)plasma by 2.3-fold compared to the suspension. The DTP value for the optimized formulation was 27%, indicating efficient direct nose-to-brain transport.[8]

Visualizations: Pathways and Workflows

References

- 1. What is the mechanism of Piribedil? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Treatment of Parkinson’s disease with piribedil: Suggestions for clinical practices [accscience.com]

- 4. researchgate.net [researchgate.net]

- 5. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. public.pensoft.net [public.pensoft.net]

- 8. Design, optimization and pharmacokinetic evaluation of Piribedil loaded solid lipid nanoparticles dispersed in nasal in situ gelling system for effective management of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. US20050085485A1 - Orally dispersible pharmaceutical piribedil composition - Google Patents [patents.google.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Kinetics of piribedil and effects on dopamine metabolism: hepatic biotransformation is not a determinant of its dopaminergic action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Piribedil's Dual-Action Mechanism: Enhancing Cerebral Blood Flow and Cognitive Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Piribedil, a non-ergot dopamine agonist, has demonstrated potential in improving cognitive function, partly through its positive impact on cerebral blood flow. This technical guide provides a comprehensive overview of the existing research on Piribedil's effects, detailing its mechanism of action, summarizing quantitative data from clinical and preclinical studies, and outlining the experimental protocols used in key research.

Core Mechanism of Action

Piribedil exhibits a unique dual mechanism of action, functioning as both a dopamine D2/D3 receptor agonist and an antagonist of alpha-2 adrenergic receptors. This combination is believed to be central to its effects on cerebral circulation and cognition.[1]

Dopamine D2/D3 Receptor Agonism: As a dopamine agonist, Piribedil mimics the action of dopamine in the brain.[1] By stimulating D2 and D3 receptors, it helps to compensate for dopamine deficiencies, which are associated with cognitive decline in various neurological conditions.[1][2] This dopaminergic stimulation is thought to play a role in enhancing cognitive processes such as attention, memory, and executive function.

Alpha-2 Adrenergic Antagonism: Piribedil also acts as an antagonist at alpha-2 adrenergic receptors. These receptors are typically involved in a negative feedback loop that inhibits the release of norepinephrine. By blocking these receptors, Piribedil increases the release of norepinephrine, a neurotransmitter crucial for alertness and cognitive function.[1]

Impact on Cerebral Blood Flow

Piribedil has been shown to significantly increase cerebral blood flow (CBF), which may contribute to its neuroprotective and cognitive-enhancing effects. Enhanced CBF improves the delivery of oxygen and nutrients to brain tissue.[1]

Quantitative Data on Cerebral Blood Flow

| Study Population | Dosage and Administration | CBF Measurement Technique | Key Findings |

| Healthy Human Volunteers | 0.2 mg/kg intravenously for 30 minutes | Not specified in abstract | Mean increase in CBF of 21.8% (p ≤ 0.005). No significant change at 0.1 mg/kg.[3] |

| Anesthetized Baboons | 0.1 mg/kg and 1 mg/kg i.v. | Not specified in abstract | Significant increases in CBF of 40% ± 10% and 49% ± 14%, respectively.[4] |

Impact on Cognitive Function

Clinical and preclinical studies have demonstrated Piribedil's positive effects on various cognitive domains.

Quantitative Data on Cognitive Function

| Study Population | Dosage and Administration | Cognitive Assessment Tools | Key Findings |

| Patients with Mild Cognitive Impairment (MCI) | 50 mg/day for 90 days | Mini-Mental State Examination (MMSE) | 63.3% of patients taking Piribedil had an increase in MMSE scores to ≥ 26, compared to 26.7% of the placebo group. The mean increase in MMSE scores was significantly greater with Piribedil.[2][5] |

| Young Healthy Male Volunteers | Single intravenous infusion of 3 mg over 2 hours | Standardized and computerized psychometric tests battery, EEG | Improved simple reaction time (P=0.02), immediate (P=0.045 and 0.004) and delayed free recall (P=0.05), and dual coding test (P=0.02). Increased theta and fast beta waves on EEG.[6][7][8][9][10] |

| Early Parkinson's Disease Patients | 150-300 mg/day (meta-analysis) | Unified Parkinson's Disease Rating Scale (UPDRS) | Piribedil combined with Levodopa was more effective in improving UPDRS scores than Levodopa alone.[11][12] |

Signaling Pathways

The dual-action of Piribedil on dopaminergic and adrenergic systems leads to a cascade of intracellular events that ultimately influence neuronal function and cerebral blood flow.

References

- 1. Mechanisms of signal transduction at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomized study of the dopamine receptor agonist piribedil in the treatment of mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a dopaminergic agonist (piribedil) on cerebral blood flow in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Effects of the dopamine agonist piribedil on prefrontal temporal cortical network function in normal aging as assessed by verbal fluency | Semantic Scholar [semanticscholar.org]

- 5. Improved method for noninvasive measurement of regional cerebral blood flow by 133Xenon inhalation. Part I: description of method and normal values obtained in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Psychomotor and cognitive effects of piribedil, a dopamine agonist, in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Psychomotor and cognitive effects of piribedil, a dopamine agonist, in young healthy volunteers [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. Clinical Effects of Piribedil in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Piribedil Beyond Dopamine Receptors: A Technical Guide

An in-depth technical guide or whitepaper on the core molecular targets of Piribedil beyond dopamine receptors, designed for researchers, scientists, and drug development professionals.

Abstract

Piribedil is a non-ergoline therapeutic agent primarily classified as a dopamine D2/D3 receptor agonist, widely utilized in the management of Parkinson's disease.[1][2][3] While its pro-dopaminergic activity is central to its mechanism, a comprehensive understanding of its pharmacological profile reveals significant interactions with other molecular targets. These non-dopaminergic actions may critically contribute to its overall clinical efficacy, including benefits for non-motor symptoms, and its specific side-effect profile.[4][5] This technical guide provides an in-depth review of the molecular targets of Piribedil beyond the dopamine receptor family, focusing on its well-documented antagonist activity at α2-adrenergic receptors and its more modest interactions with other monoaminergic systems. We present collated quantitative data, detailed experimental protocols for key assays, and signaling pathway visualizations to offer a comprehensive resource for researchers and drug development professionals.

Primary Non-Dopaminergic Target: α-Adrenergic Receptors

The most significant and well-characterized non-dopaminergic action of Piribedil is its antagonism of α2-adrenergic receptors (α2-ARs).[1][4][6] This activity is comparable in affinity to its action at D2 dopamine receptors and is believed to play a crucial role in its therapeutic effects on motor function, cognition, and mood by modulating noradrenergic, dopaminergic, and cholinergic neurotransmission.[4][5]

α2-Adrenergic Receptor Antagonism

Piribedil demonstrates high affinity for α2A and α2C-adrenergic receptor subtypes, with a lower affinity for the α2B subtype.[6] Functional assays confirm that it acts as a competitive antagonist at these receptors, blocking the inhibitory effect of norepinephrine on adenylyl cyclase and preventing the G-protein activation cascade.[6] This blockade of presynaptic α2-autoreceptors leads to a disinhibition of norepinephrine release, which may contribute to improved alertness and cognitive function observed in patients.[1][4]

The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2/pKb) of Piribedil at cloned human (h) and native rat α-adrenergic receptors.

Table 1: Binding Affinity (pKi) of Piribedil at α-Adrenergic and Dopamine Receptors

| Receptor Subtype | Species | pKi Value | Reference |

|---|---|---|---|

| α2A-Adrenergic | Human | 7.1 | [6] |

| α2C-Adrenergic | Human | 7.2 | [6] |

| α2B-Adrenergic | Human | 6.5 | [6] |

| α1-Adrenergic | Rat | 5.9 | [6] |

| D2 Dopamine | Human | 6.9 | [6] |

| D3 Dopamine | Human | 6.62 |[5] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher value indicates stronger binding affinity.

Table 2: Functional Antagonist Activity of Piribedil at α-Adrenergic Receptors

| Receptor Subtype | Assay Type | Functional Value | Reference |

|---|---|---|---|

| hα2A-Adrenergic | [35S]GTPγS Binding | pKb = 6.5 | [6] |

| hα2A-Adrenergic | Schild Analysis | pA2 = 6.5 | [6] |

| hα2C-Adrenergic | [35S]GTPγS Binding | pKb = 6.9 | [6] |

| hα1A-Adrenergic | Phospholipase C Activation | pKb = 5.6 |[6] |

Note: pKb is the negative logarithm of the antagonist equilibrium dissociation constant. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

The diagram below illustrates the mechanism of Piribedil's antagonism at presynaptic α2-adrenergic autoreceptors.

Caption: Piribedil antagonism at presynaptic α2-adrenergic receptors.

Secondary Interactions: Serotonergic System

Piribedil's interaction with the serotonergic system is less pronounced and characterized than its effects on adrenergic receptors.[1][4] However, binding data is available for the serotonin 1A (5-HT1A) receptor subtype.

5-HT1A Receptor Binding

Available database information indicates that Piribedil possesses a moderate affinity for the human 5-HT1A receptor. This interaction is weaker than its affinity for both D2 and α2A/α2C receptors. The clinical significance of this interaction remains to be fully elucidated but may contribute to mood-related effects.[1]

Table 3: Binding Affinity of Piribedil at Serotonin Receptors

| Receptor Subtype | Species | Ki Value | pKi Value | Reference |

|---|

| 5-HT1A | Human | 234 nM | 6.63 |[7] |

Other Potential Molecular Interactions

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO)